(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Overview
Description
(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a tosyloxy group, and a pyrrolidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features and reactivity.
Scientific Research Applications
(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as amino alcohols or diols.
Introduction of the Tosyloxy Group: The tosyloxy group is introduced by reacting the pyrrolidine derivative with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions, improving yields, and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Tosyl chloride, triethylamine, nucleophiles (amines, thiols, alkoxides)
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Major Products Formed
Nucleophilic Substitution: Various substituted pyrrolidine derivatives
Oxidation: Oxidized pyrrolidine derivatives with additional functional groups
Reduction: Pyrrolidine derivatives with alcohol groups
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The tosyloxy group serves as a good leaving group, facilitating nucleophilic substitution reactions. The chiral nature of the compound allows it to interact with specific molecular targets, influencing biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate: Similar structure but with a benzyl group instead of a tert-butyl group.
Spiro-azetidin-2-one derivatives: These compounds share the pyrrolidine ring but have different substituents and biological activities.
Uniqueness
(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group, a tosyloxy group, and a chiral pyrrolidine ring. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it valuable in the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVOPDINJSHSBZ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCCN2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472549 | |
Record name | tert-Butyl (2S)-2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86661-32-7 | |
Record name | tert-Butyl (2S)-2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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